Cas no 2228127-10-2 (5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine)

5-(3-Ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative featuring a 3-ethoxy-4-methoxyphenyl moiety at the 5-position and an amine group at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a building block for biologically active molecules. The presence of both ethoxy and methoxy substituents on the phenyl ring enhances its solubility and offers versatility in further functionalization. The primary amine group enables participation in condensation and coupling reactions, making it valuable for constructing heterocyclic frameworks. Its well-defined structure and synthetic accessibility support applications in pharmaceutical research and material science.
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine structure
2228127-10-2 structure
Product name:5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
CAS No:2228127-10-2
MF:C12H15N3O2
MW:233.266402482986
CID:5868113
PubChem ID:165616554

5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
    • EN300-1814704
    • 2228127-10-2
    • Inchi: 1S/C12H15N3O2/c1-3-17-11-6-8(4-5-10(11)16-2)9-7-12(13)15-14-9/h4-7H,3H2,1-2H3,(H3,13,14,15)
    • InChI Key: HGLYBXFKJWHXHZ-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(=CC=C(C=1)C1=CC(N)=NN1)OC

Computed Properties

  • Exact Mass: 233.116426730g/mol
  • Monoisotopic Mass: 233.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 73.2Ų

5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1814704-2.5g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
2.5g
$2014.0 2023-09-19
Enamine
EN300-1814704-0.25g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
0.25g
$946.0 2023-09-19
Enamine
EN300-1814704-1g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
1g
$1029.0 2023-09-19
Enamine
EN300-1814704-5.0g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
5g
$2981.0 2023-06-03
Enamine
EN300-1814704-0.5g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
0.5g
$987.0 2023-09-19
Enamine
EN300-1814704-1.0g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
1g
$1029.0 2023-06-03
Enamine
EN300-1814704-10.0g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
10g
$4421.0 2023-06-03
Enamine
EN300-1814704-0.05g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
0.05g
$864.0 2023-09-19
Enamine
EN300-1814704-0.1g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
0.1g
$904.0 2023-09-19
Enamine
EN300-1814704-5g
5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine
2228127-10-2
5g
$2981.0 2023-09-19

Additional information on 5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine

Recent Advances in the Study of 5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine (CAS: 2228127-10-2)

The compound 5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine (CAS: 2228127-10-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief synthesizes the latest findings regarding this chemical entity, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent synthetic approaches to 2228127-10-2 have demonstrated improved yields through microwave-assisted cyclization of the corresponding hydrazine derivatives with β-keto esters. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized protocol achieving 82% yield with excellent purity (>98%), representing a significant improvement over traditional thermal methods. The structural features of this compound - particularly the ethoxy and methoxy substitutions on the phenyl ring - have been shown to confer enhanced metabolic stability compared to simpler pyrazole derivatives.

Pharmacological investigations reveal that 5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine exhibits dual inhibitory activity against both COX-2 (IC50 = 0.28 μM) and 5-lipoxygenase (IC50 = 1.4 μM), suggesting potential as a novel anti-inflammatory agent with reduced gastrointestinal toxicity compared to traditional NSAIDs. Molecular docking studies indicate that the compound binds to the COX-2 active site through hydrogen bonding interactions with Tyr385 and Ser530, while the methoxy group participates in hydrophobic interactions with the secondary pocket.

In oncology research, this compound has demonstrated promising antiproliferative effects against several cancer cell lines, particularly in breast (MCF-7, IC50 = 8.7 μM) and colon (HCT-116, IC50 = 11.2 μM) carcinomas. Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways, as evidenced by increased caspase-3/7 activity and PARP cleavage. Notably, a 2024 study in Bioorganic Chemistry revealed that structural analogs of 2228127-10-2 show enhanced selectivity for cancer cells over normal fibroblasts, with selectivity indices ranging from 3.5 to 8.2.

The compound's pharmacokinetic profile has been evaluated in preclinical models, showing moderate oral bioavailability (F = 42%) and a plasma half-life of approximately 3.5 hours in rats. Recent formulation efforts have focused on developing nanocrystalline preparations to improve solubility and dissolution rates, with preliminary data showing a 3.2-fold increase in Cmax compared to conventional formulations.

Ongoing research directions include structure-activity relationship studies to optimize both potency and drug-like properties, as well as investigations into combination therapies with existing chemotherapeutic agents. The unique chemical scaffold of 5-(3-ethoxy-4-methoxyphenyl)-1H-pyrazol-3-amine continues to attract significant interest in medicinal chemistry, with several patent applications filed in 2023-2024 covering novel derivatives and therapeutic applications.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd